Methyl 3-(2-aminophenyl)acrylate
Overview
Description
Methyl 3-(2-aminophenyl)acrylate, also known as methyl (2E)-3-(2-aminophenyl)-2-propenoate, is an organic compound with the molecular formula C10H11NO2. It is a derivative of cinnamic acid and contains both an ester and an amine functional group.
Mechanism of Action
Mode of Action
The reaction mechanism of Methyl 3-(2-aminophenyl)acrylate has been studied . It involves four processes: nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization .
Biochemical Pathways
The compound’s reaction mechanism suggests that it may influence pathways involving nucleophilic addition, deprotonation and protonation, and intramolecular cyclization .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity (Log Po/w) ranges from 1.35 to 1.95, which may affect its distribution and bioavailability .
Result of Action
Its reaction mechanism suggests that it may induce changes at the molecular level, such as the formation of new bonds and the rearrangement of existing ones .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water is crucial for its reaction mechanism, acting as a solvent, catalyst, and proton shuttle . Furthermore, the compound should be stored in a dark place, sealed in dry conditions, and under -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo a cyclization reaction with phenylisothiocyanate . This reaction involves nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization
Molecular Mechanism
It is known that the compound can undergo a cyclization reaction with phenylisothiocyanate . This reaction involves nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization . These processes could potentially influence the binding interactions of Methyl 3-(2-aminophenyl)acrylate with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-aminophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote the reaction while minimizing side products is also common .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(2-aminophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar structure but lacks the amine group.
Ethyl 3-(2-aminophenyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.
2-Aminocinnamic acid: Similar but lacks the ester group.
Uniqueness
Methyl 3-(2-aminophenyl)acrylate is unique due to the presence of both an ester and an amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .
Biological Activity
Methyl 3-(2-aminophenyl)acrylate is an organic compound with significant potential in biological applications. Its structure, characterized by an acrylate moiety and an amino group on the phenyl ring, contributes to its reactivity and biological activity. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its effects.
This compound has the molecular formula C10H11NO2 and a molecular weight of approximately 177.20 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for biological studies.
Property | Value |
---|---|
Molecular Formula | C10H11NO2 |
Molecular Weight | 177.20 g/mol |
Functional Groups | Acrylate, Amino |
Solubility | Soluble in organic solvents |
This compound exhibits biological activity through several mechanisms. It has been shown to interact with various biological targets, influencing cellular pathways and potentially offering therapeutic benefits. The acrylate moiety allows for Michael addition reactions, which are crucial in modifying biomolecules.
Case Studies
- Anticancer Activity : Research indicates that this compound demonstrates cytotoxic effects against cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in human breast cancer (MDA-MB-231) and colon cancer (HCT15) cell lines with IC50 values ranging from 1.72 to 2.98 µM .
- Enzyme Inhibition : The compound has been investigated for its potential as a histone deacetylase inhibitor (HDACi). In a study examining various HDAC inhibitors, this compound showed promising results with an IC50 value of approximately 52 nM under specific conditions .
- Fluorescent Probes : this compound derivatives have been utilized in the development of fluorescent probes for imaging applications in disease diagnostics. These probes can detect reactive oxygen species (ROS) in live cells, providing insights into oxidative stress-related diseases .
Table 2: Summary of Biological Activities
Activity Type | Target | IC50 Value | Reference |
---|---|---|---|
Anticancer Activity | MDA-MB-231 | 2.30 µM | |
Anticancer Activity | HCT15 | 1.86 µM | |
HDAC Inhibition | Histone Deacetylase | 52 nM | |
Fluorescent Probes | ROS Detection | N/A |
Research Findings
Recent studies have focused on the synthesis of this compound and its derivatives, exploring their reactivity and biological implications. Various synthetic routes have been developed to enhance yield and purity, including microwave-assisted synthesis techniques that improve reaction efficiency .
Structural Analysis
The structural analysis of this compound reveals the presence of intramolecular hydrogen bonding, which stabilizes its conformation and influences its reactivity . Computational studies using density functional theory (DFT) have provided insights into the electronic properties of the compound, indicating potential pathways for further functionalization.
Properties
IUPAC Name |
methyl (E)-3-(2-aminophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQBDQPPBVABFN-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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